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Compound of Interest

Methyl 4-methoxypyridine-2-
Compound Name:
carboxylate

Cat. No. B1332702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 4-
methoxypyridine-2-carboxylate (CsHoNOs), a key intermediate in pharmaceutical synthesis.
Due to the limited availability of experimentally derived public data, this document presents a
combination of established physical properties and predicted spectral values based on
established principles of spectroscopy. These predictions offer valuable benchmarks for
researchers working with this compound.

Chemical Structure and Properties

e |[UPAC Name: Methyl 4-methoxypyridine-2-carboxylate

CAS Number: 29681-43-4[1]

Molecular Formula: CsHoNO3[1]

Molecular Weight: 167.16 g/mol [1][2]

Appearance: White to light yellow powder or solid[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The
following tables detail the predicted *H and 3C NMR spectral data for methyl 4-
methoxypyridine-2-carboxylate, typically recorded in a solvent such as deuterochloroform
(CDCIs).

Predicted 'H NMR Spectral Data (Solvent: CDCIs, 400

MHZz)
Chemical Shift () L Coupling Constant .
Multiplicity Proton Assignment
ppm (J) Hz
~8.30 d ~5.5 H-6
~7.50 d ~2.5 H-3
~6.90 dd ~5.5,~25 H-5
~3.95 S - -COOCHs
~3.90 S - Ar-OCHs

Annotations: The pyridine ring protons are assigned based on the electronic effects of the
substituents. The electron-withdrawing ester group at C-2 deshields the adjacent H-3 and H-6
protons. The electron-donating methoxy group at C-4 shields the adjacent H-3 and H-5
protons. The H-6 proton, being ortho to the nitrogen, is expected to be the most downfield. The
H-3 proton is ortho to the ester and meta to the methoxy group, while the H-5 proton is meta to
the ester and ortho to the methoxy group.

Predicted **C NMR Spectral Data (Solvent: CDCIs, 100
MH2z)
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Chemical Shift (8) ppm Carbon Assignment
~168.0 C=0 (ester)

~165.0 C-4

~150.0 C-2

~148.0 C-6

~115.0 C-5

~110.0 C-3

~56.0 Ar-OCHs

~53.0 -COOCHs

Annotations: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen
atom and the substituents. The C-4 carbon, attached to the oxygen of the methoxy group, is
expected to be significantly downfield. The ester carbonyl carbon appears at a characteristic
downfield shift.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
following table lists the expected characteristic absorption bands for methyl 4-
methoxypyridine-2-carboxylate.

Expected FT-IR Absorption Bands (ATR-Neat)
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Wavenumber

Intensity Vibration Type Functional Group
(cm™)
) Aromatic (Pyridine
~3100-3000 Medium C-H Stretch _
Ring)
~2990-2850 Medium C-H Stretch Aliphatic (-CHs)
~1730-1715 Strong C=0 Stretch Ester
) Aromatic (Pyridine
~1600, ~1480 Medium-Strong C=C & C=N Stretch )
Ring)
~1280-1250 Strong C-O Stretch (asymm.)  Aryl Ether
~1150-1080 Strong C-O Stretch Ester
~1050-1020 Medium C-O Stretch (symm.) Aryl Ether

Annotations: The most prominent peak is expected to be the strong carbonyl (C=0) stretch
from the ester group.[5] The presence of both aryl ether and ester functionalities will result in a
complex and strong C-O stretching region in the fingerprint area of the spectrum.[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For methyl 4-methoxypyridine-2-carboxylate, Electron Impact (El) ionization
would likely be used.

e Exact Mass: 167.058243149 Da[2]

« lonization Method: Electron Impact (EI)

Predicted Mass Spectrometry Fragmentation
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miz Proposed Fragment Notes
167 [M]*e Molecular lon
Loss of a methyl radical from
152 [M - CH3]*
the methoxy group
136 [M - OCHs]* Loss of a methoxy radical
Loss of the carbomethoxy
108 [M - COOCHs]* )
radical
78 [CsHaN]*+ Pyridyl cation fragment

Annotations: The molecular ion peak at m/z 167 is expected to be observed. Common
fragmentation pathways for esters include the loss of the alkoxy group (*OCHs) or the entire
carbalkoxy group (*COOCHS3).[6][7][8] Cleavage of the ether bond can also lead to the loss of a
methyl radical.

Experimental Protocols

Standard protocols for obtaining the spectral data for a solid organic compound like methyl 4-
methoxypyridine-2-carboxylate are detailed below.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a
deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

e Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field
strength of 300-600 MHz for *H nuclei.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical
parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation
delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.
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o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual
solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

FT-IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
(e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.[2] Apply pressure using
the anvil to ensure good contact.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).

[2]

e Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the
sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC-MS) for volatile compounds.

e lonization (EIl): In the ion source, the sample is bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[7]

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

» Detection: lons are detected, and their abundance is recorded, generating a mass spectrum
that plots ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure
chemical compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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